molecular formula C13H13NO B1317654 N-methyl-2-(naphthalen-2-yl)acetamide CAS No. 2086-65-9

N-methyl-2-(naphthalen-2-yl)acetamide

Cat. No.: B1317654
CAS No.: 2086-65-9
M. Wt: 199.25 g/mol
InChI Key: NARDJKYNODCAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-(naphthalen-2-yl)acetamide” is a chemical compound . It is a derivative of naphthalene.


Physical and Chemical Properties Analysis

“this compound” is a solid . It has a molecular weight of 199.25 . The boiling point is not specified .

Scientific Research Applications

Catalysis and Synthesis

N-methyl-2-(naphthalen-2-yl)acetamide derivatives have been utilized in chemical synthesis. For instance, Mokhtary and Torabi (2017) explored the use of nano magnetite as a catalyst for synthesizing 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives. This approach demonstrated high efficiency under ultrasound irradiation, showcasing the compound's role in facilitating complex chemical reactions (Mokhtary & Torabi, 2017).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been explored for various therapeutic potentials. For example, Hamad et al. (2010) synthesized a series of naphthalene derivatives, including this compound, and evaluated their anti-HIV activity. They identified compounds with significant inhibitory activity against HIV, suggesting potential applications in antiviral drug development (Hamad et al., 2010).

Anti-Parkinson's Activity

Gomathy et al. (2012) investigated novel 2-(naphthalen-1-yl)- N -[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives for their potential anti-Parkinson's activity. Their research highlighted the compound's promising pharmacological effects in neurodegenerative disease treatment (Gomathy et al., 2012).

Anticancer Research

This compound derivatives have also been synthesized and tested for antiproliferative activities against various cancer cell lines. Chen et al. (2013) discovered that certain derivatives displayed significant cytotoxicity against specific cell lines, suggesting their potential as anticancer agents (Chen et al., 2013).

Properties

IUPAC Name

N-methyl-2-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARDJKYNODCAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542343
Record name N-Methyl-2-(naphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086-65-9
Record name N-Methyl-2-(naphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of naphthalen-2-yl-acetic acid ethyl ester (42.8 g, 200 mmol) and 64 mL of methylamine (40 wt % in H2O) were stirred at room temperature overnight. Then the white precipitate was filtered off and washed with water. After drying in vacuum the title compound was obtained as a white solid. MS (ES+): 226 (M+H)+.
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(naphthalen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(naphthalen-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2-(naphthalen-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-methyl-2-(naphthalen-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-methyl-2-(naphthalen-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2-(naphthalen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.